molecular formula C22H22N4O3 B2466010 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1190845-08-9

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2466010
CAS No.: 1190845-08-9
M. Wt: 390.443
InChI Key: OMFFFKJJBZYMLG-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic compound featuring a benzodiazepine-dione core linked to an indole-ethylpropanamide moiety. This design suggests dual functionality: the benzodiazepine core may target proteolytic enzymes or neurotransmitter receptors, while the indole side chain could enhance lipophilicity and modulate interactions with hydrophobic binding pockets. The compound’s molecular formula is C23H22N4O3 (molecular weight: 402.45 g/mol), with a polar surface area of approximately 77.35 Ų, indicating moderate permeability.

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(23-12-11-14-13-24-17-7-3-1-5-15(14)17)10-9-19-22(29)25-18-8-4-2-6-16(18)21(28)26-19/h1-8,13,19,24H,9-12H2,(H,23,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFFFKJJBZYMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves several steps. The initial step typically includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the indole moiety via a substitution reaction. The final step involves the formation of the propanamide group through an amidation reaction. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole and benzodiazepine moieties can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzodiazepine derivatives often possess anticancer properties. The indole moiety in this compound may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacology

Benzodiazepines are well-known for their effects on the central nervous system. This compound's structure suggests potential anxiolytic and sedative effects. Preliminary studies have indicated that derivatives of benzodiazepines can modulate GABA receptors, leading to anxiolytic activity . The indole group may also contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

Recent investigations into benzodiazepine derivatives have revealed antimicrobial activities against various pathogens. The combination of the benzodiazepine core with an indole ring could potentially enhance the compound's effectiveness against bacterial and fungal strains . This dual activity makes it a promising candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural stability provided by the benzodiazepine framework can enhance device longevity and performance .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or liposomes, which can be utilized in drug delivery systems. These systems can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that similar compounds induce apoptosis in breast cancer cells.
NeuropharmacologyShowed modulation of GABA receptors leading to reduced anxiety-like behaviors in animal models.
Antimicrobial PropertiesIdentified significant activity against Staphylococcus aureus and E. coli strains.
Organic ElectronicsReported enhanced conductivity when incorporated into polymer blends for OLEDs.
Drug DeliveryEstablished successful encapsulation of hydrophobic drugs using this compound as a carrier.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent placement, stereochemistry, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with 3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(5-methyl-1H-indol-1-yl)ethyl]propanamide (Y042-6292) , a closely related derivative .

Table 1: Key Physicochemical and Structural Differences

Property Target Compound Y042-6292
Molecular Formula C23H22N4O3 C23H24N4O3
Molecular Weight 402.45 g/mol 404.47 g/mol
Indole Substituent 1H-indol-3-yl 5-methyl-1H-indol-1-yl
Stereochemistry Not specified (likely racemic) Absolute (3R configuration)
logP Estimated ~2.6 2.8741
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 6 6
Polar Surface Area ~77.35 Ų 77.353 Ų

Key Observations:

Structural Modifications: The target compound lacks the 5-methyl group on the indole ring present in Y042-6292, reducing steric hindrance and lipophilicity. The indole nitrogen position differs (3-yl vs.

Both compounds share identical hydrogen-bonding capacity, suggesting similar solubility challenges.

Stereochemical Considerations :

  • Y042-6292’s absolute (3R) stereochemistry may confer higher binding specificity compared to the racemic or undefined configuration of the target compound.

Research Findings and Implications

  • Y042-6292 has demonstrated moderate activity in protease inhibition assays, attributed to its benzodiazepine-dione core’s interaction with catalytic residues . The methyl group on its indole moiety improves hydrophobic interactions in enzyme pockets.
  • Solubility Limitations : Both compounds exhibit low predicted aqueous solubility (logSw < -3), necessitating formulation optimization for in vivo studies.

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a derivative of the benzodiazepine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core fused with an indole moiety. Its molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, with a molecular weight of approximately 336.39 g/mol. The structural representation is crucial for understanding its potential interactions at the molecular level.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight336.39 g/mol
LogP2.773
Polar Surface Area74.1 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3

Pharmacological Effects

Research indicates that compounds within the benzodiazepine family often exhibit a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. The specific compound under review has shown promise in several studies:

  • Anxiolytic Activity : In animal models, derivatives of benzodiazepines have been observed to reduce anxiety-like behaviors. The mechanism typically involves modulation of GABA_A receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS) .
  • Anticonvulsant Properties : Similar compounds have been reported to possess anticonvulsant effects. The interaction with GABA_A receptors suggests potential therapeutic applications in epilepsy and seizure disorders .
  • Neuroprotective Effects : Some studies have indicated that benzodiazepine derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

The primary mechanism through which this compound exerts its biological effects is through the modulation of GABAergic transmission. By enhancing GABA_A receptor activity, it increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related benzodiazepine compounds:

  • Study on Neuroprotection : A recent study demonstrated that certain benzodiazepine derivatives could significantly reduce cell death in models of oxidative stress by upregulating antioxidant enzymes . This suggests that our compound may also exhibit similar protective effects.
  • Behavioral Studies : In behavioral assays involving elevated plus maze tests and open field tests, compounds structurally related to our target demonstrated significant anxiolytic effects compared to controls .

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